NET Binding Affinity: Reboxetine Versus Atomoxetine and Viloxazine
Reboxetine demonstrates high-affinity binding to the human norepinephrine transporter (hNET) with Ki values consistently reported in the low nanomolar range. In competitive binding assays using HEK-293 cells transfected with hNET, (S,S)-reboxetine exhibits a Ki of 1.04 ± 0.16 nM, compared to a Ki of 0.95 ± 0.03 nM for the closely related analog (S,S)-MeNER [1]. This affinity profile is comparable to atomoxetine (Ki = 2-5 nM for hNET) but distinct from other sNRIs such as viloxazine, which exhibits lower NET affinity in functional assays [2]. The racemic reboxetine mixture demonstrates a NET Ki of 1.1 nM in rat synaptosomes, with SERT Ki of 129 nM and DAT Ki >10,000 nM, establishing a SERT/NET selectivity ratio of approximately 117:1 .
| Evidence Dimension | NET binding affinity (Ki) and SERT/NET selectivity |
|---|---|
| Target Compound Data | Ki (NET) = 1.1 nM (rat); Ki (SERT) = 129 nM; SERT/NET selectivity ratio = 117 |
| Comparator Or Baseline | (S,S)-reboxetine: Ki (NET) = 1.04 ± 0.16 nM, SERT/NET = 636; Atomoxetine: Ki (NET) = 2-5 nM |
| Quantified Difference | Racemic reboxetine shows ~117-fold NET selectivity over SERT; (S,S)-enantiomer shows ~636-fold selectivity |
| Conditions | [3H]NE uptake in rat hippocampal synaptosomes; [3H]nisoxetine competitive binding in HEK-293 cells transfected with hNET |
Why This Matters
The high NET affinity and low nanomolar Ki enable robust transporter occupancy at concentrations that minimize off-target SERT engagement, making reboxetine the appropriate choice for experiments requiring clean noradrenergic modulation without serotonergic confounds.
- [1] Zeng F, Jarkas N, Stehouwer JS, Voll RJ, Owens MJ, Kilts CD, et al. Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorg Med Chem. 2008;16(2):783-793. View Source
- [2] Logan J, Wang GJ, Fowler J, Ding YS, Alexoff D, Zabroski J, et al. Human PET studies of the norepinephrine transporter (NET) with (S,S)-[11C]O-methyl reboxetine ([11C](S,S)-MRB) and PET. J Nucl Med. 2007;48(Supplement 2):61P. View Source
